2,7-Diazaspiro[4.4]nonan-3-one
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Overview
Description
2,7-Diazaspiro[44]nonan-3-one is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a cyclic ketone, followed by cyclization to form the spiro compound. For instance, the reaction of 1,4-diaminobutane with cyclohexanone under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace other groups attached to the nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an amine derivative .
Scientific Research Applications
2,7-Diazaspiro[4.4]nonan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit protein-protein interactions by binding to the active sites of target proteins, thereby disrupting their function. This can lead to the inhibition of pathways involved in disease progression, such as those related to cancer and diabetes .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one: Similar in structure but with a benzyl group attached, which may alter its chemical properties and applications.
2,7-diazaspiro[4.4]nonan-1-one:
Uniqueness
2,7-Diazaspiro[4.4]nonan-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-3-7(5-9-6)1-2-8-4-7/h8H,1-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGUNJUDINBXPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)NC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630660 |
Source
|
Record name | 2,7-Diazaspiro[4.4]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226550-00-0 |
Source
|
Record name | 2,7-Diazaspiro[4.4]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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